molecular formula C4H7ClF3N B15316279 (2E)-4,4,4-trifluorobut-2-en-1-aminehydrochloride

(2E)-4,4,4-trifluorobut-2-en-1-aminehydrochloride

Cat. No.: B15316279
M. Wt: 161.55 g/mol
InChI Key: DTTLOGWVWQUQJA-TYYBGVCCSA-N
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Description

(2E)-4,4,4-Trifluorobut-2-en-1-amine hydrochloride is a fluorinated amine derivative characterized by a conjugated enamine structure and a trifluoromethyl group. Fluorination at the terminal carbon increases metabolic stability and lipophilicity, which may influence its pharmacokinetic profile compared to non-fluorinated analogs .

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

(E)-4,4,4-trifluorobut-2-en-1-amine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3-8;/h1-2H,3,8H2;1H/b2-1+;

InChI Key

DTTLOGWVWQUQJA-TYYBGVCCSA-N

Isomeric SMILES

C(/C=C/C(F)(F)F)N.Cl

Canonical SMILES

C(C=CC(F)(F)F)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride and related hydrochlorides or fluorinated amines:

Compound Key Structural Features Functional Properties References
(2E)-4,4,4-Trifluorobut-2-en-1-amine HCl E-configuration enamine; trifluoromethyl group at C4; primary amine hydrochloride High polarity, potential metabolic stability due to C-F bonds; uncharacterized bioactivity
Jatrorrhizine hydrochloride Isoquinoline alkaloid; tertiary amine; multiple methoxy groups Antidiabetic, antimicrobial activity; moderate solubility in water
Propranolol hydrochloride Aryloxypropanolamine; secondary amine; naphthyl group β-blocker; high bioavailability; fluorescent properties
Dosulepin hydrochloride Tricyclic dibenzothiepine; tertiary amine; sulfur atom Antidepressant; moderate lipophilicity; stability under HPLC conditions
Lidocaine hydrochloride Amide-linked tertiary amine; para-aminobenzoic acid derivative Local anesthetic; rapid onset; pH-dependent solubility

Key Observations:

Fluorination Impact: The trifluoromethyl group in (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride distinguishes it from non-fluorinated amines like propranolol or lidocaine.

Amine Classification: Unlike secondary or tertiary amines (e.g., dosulepin, propranolol), the primary amine in (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride may limit membrane permeability but improve water solubility, a critical factor for parenteral formulations.

Stereochemical Specificity : The E-configuration of the double bond in the enamine moiety could influence molecular geometry and receptor interactions, a feature absent in rigid bicyclic alkaloids like jatrorrhizine .

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride involves regioselective fluorination and stereochemical control, as evidenced by analogous protocols for fluorinated enamines .
  • Analytical Comparisons : Chromatographic methods (e.g., HPLC) used for alkaloid hydrochlorides (e.g., berberine, palmatine) or antidepressants (dosulepin) may require optimization for this compound due to its unique fluorinated structure.
  • Biological Data Gap: While lidocaine and propranolol hydrochlorides have well-documented pharmacological profiles , the bioactivity of (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride remains unexplored in the available literature.

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